2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol
Overview
Description
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol, also known as 2-EMPME, is an organic compound with a wide range of applications in scientific research. It is a cyclic ether with a molecular weight of 155.2 g/mol and a melting point of -56 °C. 2-EMPME is a colorless liquid with a boiling point of 90.3 °C and a flash point of -25 °C. This compound has a strong odor and is soluble in organic solvents, such as ethanol, chloroform and acetone.
Scientific Research Applications
Electrooptic Film Fabrication and Nonlinear Optical Response
Research has explored the synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores and their applications in electrooptic film fabrication. These studies underscore the impact of molecular architecture and film growth methods on the microstructure and optical/electrooptic response of thin films, which could be relevant to the broader field of organic electronics and photonics (Facchetti et al., 2006).
Catalysis and Organic Synthesis
Palladium complexes have been investigated for their roles as catalysts in various organic reactions, including the methoxycarbonylation of olefins and the synthesis of methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine. These studies demonstrate the utility of certain ligands and palladium complexes in facilitating efficient and selective organic transformations, which might be indirectly related to the synthesis or functionalization of compounds similar to "2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol" (Zulu et al., 2020).
Supramolecular Assemblies and Liquid Crystal Networks
The development of supramolecular liquid-crystalline networks through the self-assembly of multifunctional hydrogen-bonding molecules highlights the importance of specific structural features for achieving desired material properties. Research in this area could provide a framework for understanding how compounds with specific functional groups, such as "2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol," might interact within complex molecular assemblies (Kihara et al., 1996).
Synthesis and Characterization of Bioactive Molecules
Efforts to synthesize and characterize bioactive molecules, including those with potential therapeutic applications, often involve complex organic syntheses and the exploration of novel reaction pathways. The methodologies and insights gained from these studies could be relevant to the synthesis and functional analysis of "2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol" and its derivatives (Ma et al., 2020).
properties
IUPAC Name |
2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-13-8-10-7-11(4-5-12)6-9(10)2/h9-10,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCUFPNSQWLVID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.